molecular formula C11H18Cl2N4O B1427766 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride CAS No. 1361116-31-5

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

Cat. No.: B1427766
CAS No.: 1361116-31-5
M. Wt: 293.19 g/mol
InChI Key: NFLJIGPJXHGVLN-UHFFFAOYSA-N
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Description

“4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1361115-81-2 . It has a molecular weight of 250.17 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "4-methyl-2-(4-piperidinyl)pyrimidine dihydrochloride" . The InChI code for this compound is "1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 250.17 .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

A study conducted by Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, the DNA cleavage abilities of these derivatives were assessed by incubating them with calf thymus DNA followed by gel electrophoresis. Results demonstrated significant anti-angiogenic and DNA cleavage activities for some compounds, suggesting their potential as anticancer agents due to their dual mode of action (Vinaya Kambappa et al., 2017).

Antimicrobial Agents

Krishnamurthy et al. (2011) synthesized a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives, characterized by H-1-NMR, FTIR, and elemental analysis. These compounds were tested for their in vitro antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria. Certain derivatives exhibited potent inhibitory activity, highlighting their potential as antimicrobial agents (B. Krishnamurthy et al., 2011).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion using quantum chemical calculations and molecular dynamics simulations. The study determined the global reactivity parameters and adsorption behaviors of these derivatives on various iron surfaces, providing insights into their inhibition efficiencies. This research contributes to the understanding of the molecular mechanisms involved in corrosion inhibition and the development of more effective corrosion inhibitors (S. Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction with protein kinases can modulate signaling pathways, affecting cellular processes like proliferation and apoptosis. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. The inhibition of protein kinases disrupts signaling cascades, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic kinases. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLJIGPJXHGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 2
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 3
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 4
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 5
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 6
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

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